REACTION_CXSMILES
|
[H-].[Na+].C(O[C:6](=O)[CH2:7][NH:8][C:9]([O:11]CC)=[O:10])C.C(O[C:18](=[O:22])[CH:19]=[CH:20][CH3:21])C.C(O)(=O)C.[CH:27]([NH2:29])=[NH:28].[O-]CC.[Na+].[C:34]1([CH3:40])[CH:39]=CC=C[CH:35]=1>C(O)C>[C:34]([O:11][C:9]([N:8]1[CH:20]([CH3:21])[C:19]2[C:18](=[O:22])[NH:29][CH:27]=[N:28][C:6]=2[CH2:7]1)=[O:10])([CH3:35])([CH3:39])[CH3:40] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
9.72 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(=O)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C=CC)=O
|
Name
|
|
Quantity
|
343 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring for 5 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
is added at 0° C
|
Type
|
WAIT
|
Details
|
The reaction is left
|
Type
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STIRRING
|
Details
|
stirred for further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction is then evaporated
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Type
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DISSOLUTION
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Details
|
The crude 1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate is dissolved in EtOH (1500 mL)
|
Type
|
WAIT
|
Details
|
The reaction is left
|
Type
|
STIRRING
|
Details
|
stirring at 90° C. for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed and to the crude material a saturated solution of NH4Cl (200 mL)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted two times with DCM
|
Type
|
CUSTOM
|
Details
|
The organics are dried
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
The crude product is separated by FCC (DCM/MeOH 100:0 to 90:10)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N=CNC(C2C1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |